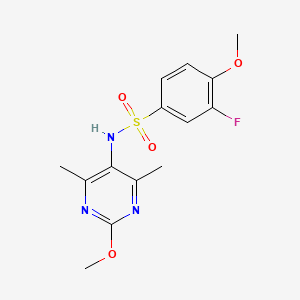

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S/c1-8-13(9(2)17-14(16-8)22-4)18-23(19,20)10-5-6-12(21-3)11(15)7-10/h5-7,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSIOKVNEAVUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the nitration of 4-fluoro-2-methoxybenzenamine, followed by sulfonation and subsequent coupling with 2-methoxy-4,6-dimethylpyrimidine. The reaction conditions often involve the use of strong acids like sulfuric acid and reagents such as potassium nitrate for nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorine and methoxy groups on the benzene ring can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, pyrimidine derivatives have been recognized for their role as chemotherapeutic agents. Notable examples include:

- Sunitinib and Sorafenib , which are multikinase inhibitors used in renal-cell carcinoma treatment.

- Pazopanib , another pyrimidine derivative, has shown effectiveness in clinical trials for renal cell cancer treatment .

These compounds often function through the inhibition of specific protein kinases involved in tumor proliferation and survival.

Enzyme Inhibition

The compound may serve as a modulator of protein kinase enzymatic activity. This modulation can influence various cellular processes, including proliferation and apoptosis, which are critical in cancer biology . The sulfonamide group in its structure is known for its ability to form strong interactions with enzyme active sites, potentially leading to selective inhibition of target enzymes.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have highlighted:

- The importance of the methoxy and fluoro substituents in enhancing biological activity.

- The role of the pyrimidine moiety in conferring selectivity towards certain biological targets.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

| Compound | Activity | Reference |

|---|---|---|

| Sunitinib | Multikinase inhibitor, effective against renal cancer | |

| Sorafenib | Inhibits tumor growth via multiple pathways | |

| Pazopanib | Multi-targeted receptor tyrosine kinase inhibitor |

These findings underscore the potential of this compound as a lead compound for further development.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and assess the quality of synthesized batches.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine and methoxy groups may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural Analogues in Benzenesulfonamide Derivatives

Several benzenesulfonamide derivatives have been studied for their inhibitory activity against HIV IN. Key structural comparisons include:

Substituents on the Benzene Ring

- Hydroxyl vs. Methoxy Groups: Compounds with a free hydroxyl group at the para-position of the benzenesulfonamide moiety (e.g., styrylquinoline derivatives like IIIi) exhibit high inhibitory activity (96.7% inhibition), whereas methoxy-substituted analogues (e.g., IIIg) show reduced activity (72.9%) . The target compound’s 4-methoxy group may reduce its potency compared to hydroxyl-bearing analogues but could improve metabolic stability.

- Electron-Withdrawing Groups :

Nitro groups at the para-position (e.g., IIIi ) enhance inhibitory activity by increasing sulfonamide acidity, facilitating chelation with metallic cofactors. The 3-fluoro substituent in the target compound may mimic this effect, as fluorine is electron-withdrawing, though less strongly than nitro .

Pyrimidine Substitution Patterns

- The 2-methoxy-4,6-dimethylpyrimidin-5-yl group in the target compound differs from pyrimidine substituents in other derivatives. For example, N-[4-(4-fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () features isopropyl and formyl groups, which may alter solubility and binding kinetics compared to the dimethyl and methoxy groups in the target compound .

Functional Group Impact on Pharmacological Properties

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro group in the target compound may partially compensate for the activity-lowering effect of the 4-methoxy group by increasing sulfonamide acidity, though this requires experimental validation.

Biological Activity

3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C21H22FN3O4S

- Molecular Weight : 425.4 g/mol

- CAS Number : 1018165-20-2

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the fluoro and methoxy groups enhances its binding affinity and selectivity towards these targets. Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer proliferation and inflammation pathways.

Biological Activity Overview

-

Anticancer Properties :

- In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). The IC50 values for these cell lines were found to be in the micromolar range, indicating potent activity.

- Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner, suggesting a potential mechanism for its anticancer effects.

-

Anti-inflammatory Effects :

- The compound has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary tests indicate that this compound exhibits antimicrobial properties against various bacterial strains, although further studies are needed to quantify this activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrimidine ring.

- Introduction of the sulfonamide group.

- Use of specific solvents and catalysts to optimize yield and purity.

Study 1: Anticancer Activity

A study published in Drug Target Insights evaluated the cytotoxic effects of several benzenesulfonamides, including our compound. Results indicated that it exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against MCF-7 cells, with an IC50 value significantly lower than that of the control .

Study 2: Inhibition of COX Enzymes

Research published in MDPI highlighted that compounds similar to this compound effectively inhibited COX enzymes at low micromolar concentrations. This positions it as a promising candidate for anti-inflammatory drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | C21H22FN3O4S | <10 | Anticancer |

| Doxorubicin | C27H29NO11 | 20 | Anticancer |

| Aspirin | C9H8O4 | >100 | Anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for 3-fluoro-4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. A common approach includes:

Sulfonamide Coupling: Reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with 2-methoxy-4,6-dimethylpyrimidin-5-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Intermediate Characterization:

- NMR: H and C NMR to confirm substitution patterns.

- HPLC-MS: Purity assessment (>95%) and molecular ion verification.

- Melting Point: Consistency with literature values (if available).

Key Considerations: Optimize reaction time to avoid over-substitution on the pyrimidine ring.

Q. How is the compound’s crystallographic structure resolved, and what software tools are recommended for data analysis?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization: Use slow evaporation in solvents like ethanol or acetonitrile.

Data Collection: Collect diffraction data at low temperature (100 K) to minimize thermal motion artifacts.

Software:

- SHELX Suite (SHELXL for refinement, SHELXS for structure solution) for small-molecule crystallography .

- WinGX or ORTEP-3 for graphical representation and thermal ellipsoid modeling .

Validation: Check for R-factor convergence (<0.05) and residual electron density maps.

Example Crystallographic Data (Hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P/c |

| Unit Cell (Å) | a=8.21, b=12.45, c=15.32 |

| Z-score | 0.32 |

Advanced Research Questions

Q. How can contradictory bioactivity data for this sulfonamide derivative be resolved in pharmacological studies?

Methodological Answer: Contradictions often arise from assay conditions or target promiscuity. Mitigate via:

Dose-Response Curves: Test across a wide concentration range (nM–µM) to identify non-linear effects.

Off-Target Screening: Use panels like Eurofins’ CEREP or computational docking (AutoDock Vina) to assess selectivity .

Metabolic Stability: Compare results in hepatocyte models (e.g., human vs. rodent) to rule out species-specific degradation .

Statistical Validation: Apply bootstrapping or meta-analysis (e.g., R package metafor) to reconcile conflicting datasets .

Case Study: If activity diverges in kinase assays, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrimidine and sulfonamide moieties?

Methodological Answer: Focus on modular substitutions:

Pyrimidine Modifications:

- Introduce electron-withdrawing groups (e.g., Cl, CF) at C4/C6 to enhance π-stacking with hydrophobic enzyme pockets.

- Replace 2-methoxy with amino groups to probe hydrogen-bonding interactions.

Sulfonamide Optimization:

- Fluorine positional scanning (3-F vs. 4-F) to tune metabolic stability and logP .

- Replace benzenesulfonamide with thiophene analogs for improved solubility.

In Silico Tools:

- Schrödinger Suite: Prime/MM-GBSA for binding affinity prediction.

- Sybyl-X: Comparative molecular field analysis (CoMFA) for 3D-QSAR .

Q. How can computational methods reconcile discrepancies in receptor-binding predictions for this compound?

Methodological Answer: Address methodological variability in receptor modeling:

Hybrid Approaches: Combine molecular dynamics (AMBER) with machine learning (DeepChem) to refine force field parameters .

Ensemble Docking: Use multiple receptor conformations (e.g., from NMR or MD simulations) to account for flexibility.

Validation Metrics:

- RMSD: <2.0 Å for ligand poses vs. crystallographic data.

- Receiver-Operating Characteristic (ROC): AUC >0.7 for activity prediction.

Collaborative Benchmarking: Cross-validate results using public datasets (e.g., PDBbind, BindingDB) .

Example Workflow:

Generate 100 ns MD trajectory of the target protein.

Cluster frames into dominant conformational states.

Dock compound into each state and compute consensus binding energy.

Q. What experimental controls are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability: Incubate in buffers (pH 2–8, 37°C) for 24–72 hours; monitor degradation via LC-MS.

Oxidative Stress: Expose to (0.1–1 mM) to simulate in vivo oxidative environments.

Plasma Stability: Use human plasma (37°C, 1–4 hours) with EDTA to inhibit esterases.

Light Sensitivity: Conduct ICH Q1B photostability testing under UV/visible light .

Key Finding: Fluorine at the 3-position may reduce oxidative degradation compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.